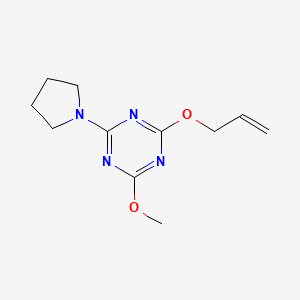![molecular formula C20H22ClNO4 B4300612 3-(4-CHLOROPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID](/img/structure/B4300612.png)
3-(4-CHLOROPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID
Vue d'ensemble
Description
3-(4-CHLOROPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID is a synthetic organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a chlorophenyl group, an isopropylphenoxy group, and an acetylamino group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID typically involves multiple steps, including:
Formation of the chlorophenyl intermediate: This step may involve the chlorination of a phenyl compound.
Introduction of the isopropylphenoxy group: This can be achieved through an etherification reaction.
Formation of the propanoic acid backbone: This step may involve the use of a Grignard reagent or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or propanoic acid moieties.
Reduction: Reduction reactions may target the carbonyl groups or other reducible sites.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 3-(4-CHLOROPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid backbone.
Fenoprofen: Another NSAID with structural similarities.
Naproxen: An NSAID with a similar mechanism of action.
Uniqueness
3-(4-CHLOROPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID may offer unique properties due to the presence of the chlorophenyl and isopropylphenoxy groups, which could influence its biological activity and pharmacokinetic profile.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-13(2)16-5-3-4-6-18(16)26-12-19(23)22-17(11-20(24)25)14-7-9-15(21)10-8-14/h3-10,13,17H,11-12H2,1-2H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBYZVXBICUHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[1-(2-chlorobenzyl)-3'-ethyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl]phenyl}acetamide](/img/structure/B4300532.png)
![2-[5'-[4-(acetylamino)phenyl]-1-(2-chlorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]acetamide](/img/structure/B4300541.png)
![1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE](/img/structure/B4300566.png)
![1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B4300574.png)
![1-(ADAMANTAN-1-YL)-4-{5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}PIPERAZINE](/img/structure/B4300584.png)
![N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4300587.png)
![N-[(ADAMANTAN-1-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4300591.png)
![2-Aza-bicyclo[2.2.1]heptane, 7-bromo-6-fluoro-3,3-bis-trifluoromethyl-](/img/structure/B4300601.png)
![5-iodo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate](/img/structure/B4300603.png)
![2-[3-(4-CHLOROBENZYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-IODOPHENYL)ACETAMIDE](/img/structure/B4300604.png)
![3-(4-CHLOROPHENYL)-3-[2-(NAPHTHALEN-1-YL)ACETAMIDO]PROPANOIC ACID](/img/structure/B4300605.png)
![3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID](/img/structure/B4300617.png)
![3-(4-CHLOROPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4300627.png)

